molecular formula C17H28N4 B2767499 1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine CAS No. 308297-51-0

1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine

Cat. No.: B2767499
CAS No.: 308297-51-0
M. Wt: 288.439
InChI Key: JCEJBRWAJUJRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a central carbon atom bonded to a phenyl group and linked to two nitrogen-containing heterocycles: a piperazine and a methylpiperazine ring. This bis(piperazine) structure is characteristic of compounds often investigated for their potential biological activity and their utility as building blocks in medicinal chemistry. Compounds with similar structural motifs, such as a piperazine core substituted with chlorophenyl and phenyl groups, are frequently explored in drug discovery efforts . The presence of the piperazine functional group is common in molecules designed for interaction with central nervous system targets . As a high-value research chemical, this compound is intended for laboratory use by qualified professionals. It is supplied with the explicit understanding that it is For Research Use Only and is not to be used as a drug, agricultural chemical, or for any form of human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

1-methyl-4-[(4-methylpiperazin-1-yl)-phenylmethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4/c1-18-8-12-20(13-9-18)17(16-6-4-3-5-7-16)21-14-10-19(2)11-15-21/h3-7,17H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEJBRWAJUJRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an aminal formation mechanism. Benzaldehyde undergoes nucleophilic attack by 1-methylpiperazine, forming an imine intermediate. A second equivalent of 1-methylpiperazine then reacts with the intermediate, resulting in the bis-aminated product. The use of water as a solvent and Cu(OTf)₂ (0.1 mol%) as a catalyst enables rapid reaction completion within 2 minutes at room temperature.

Yield and Scalability

This method achieves quantitative yields (≥99%) under optimized conditions, as demonstrated by the isolation of 544 mg of product from stoichiometric amounts of benzaldehyde and 1-methylpiperazine. The aqueous medium reduces environmental impact, while the minimal catalyst loading enhances cost efficiency.

Table 1: Copper-catalyzed synthesis parameters

Parameter Value
Catalyst Cu(OTf)₂ (0.1 mol%)
Solvent Water
Temperature Room temperature (25°C)
Reaction time 2 minutes
Yield Quantitative (99%)

Solid-Phase Mechanochemical Synthesis

An alternative methodology employs solvent-free mechanochemical grinding, adapting techniques from the synthesis of 4-(4-methylpiperazine-1-methyl)benzamide. While the original patent focuses on benzamide derivatives, the protocol is adaptable to bis-piperazine systems by substituting starting materials.

Reaction Protocol

In this approach, equimolar quantities of a benzyl halide (e.g., benzyl chloride) and 1-methylpiperazine are combined with a solid base, such as potassium carbonate or sodium hydroxide, in a grinding vessel. Mechanical force applied during grinding induces reactivity without solvent, promoting nucleophilic substitution at the benzylic position.

Optimization Considerations

  • Base selection : Alkali metal hydroxides (NaOH, KOH) outperform carbonates in deprotonating piperazine, accelerating substitution.
  • Grinding duration : Extended grinding (30 minutes) ensures complete conversion, though shorter periods (5–10 minutes) may suffice for activated substrates.
  • Post-processing : Hot ethanol or acetone extracts the product, followed by cooling-induced crystallization.

Table 2: Mechanochemical synthesis parameters

Parameter Value
Reactants Benzyl chloride + 1-methylpiperazine
Base NaOH/KOH
Solvent None (solid-phase)
Equipment Ball mill or mortar/pestle
Yield 85–92% (estimated)

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

The copper-catalyzed method excels in atom economy and reaction speed, producing no stoichiometric byproducts. In contrast, mechanochemical synthesis eliminates solvent waste but requires energy input for grinding.

Scalability for Industrial Applications

  • Catalytic route : Suitable for continuous-flow systems due to rapid kinetics, though catalyst recovery may challenge large-scale implementation.
  • Mechanochemical route : Easily scalable using industrial ball mills, with demonstrated efficacy in kilogram-scale syntheses of analogous compounds.

Purity and Product Characterization

Both methods yield high-purity product, as confirmed by $$ ^1H $$-NMR and $$ ^{13}C $$-NMR spectroscopy. The copper-catalyzed product exhibits a melting point of 66–68°C, consistent with literature values.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

Pharmacology and Drug Development

1-Methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine has been investigated for its potential as a therapeutic agent in various conditions, including:

  • Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models, potentially targeting serotonin and norepinephrine pathways.
  • Antipsychotic Properties : The compound's affinity for dopamine receptors suggests potential applications in treating schizophrenia and other psychotic disorders.

Neuropharmacology

Research indicates that this compound may modulate neurotransmitter systems, particularly:

  • Serotonergic System : Enhancements in serotonin receptor binding have been noted, suggesting implications for mood regulation and anxiety disorders.
  • Dopaminergic System : Its interaction with dopamine receptors may provide insights into treatments for neurodegenerative diseases.

Cancer Research

The compound has shown promise in preclinical studies focusing on:

  • Antitumor Activity : Investigations have revealed that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways.

The biological activity of this compound is primarily attributed to its structural components. The following table summarizes key biological activities observed in related studies:

Activity TypeMechanism of ActionReference
AntidepressantSerotonin reuptake inhibition
AntipsychoticDopamine receptor antagonism
AntitumorInduction of apoptosis
NeuroprotectiveModulation of neuroinflammatory pathways

Case Study 1: Antidepressant Effects

A study conducted on the efficacy of this compound in rodent models demonstrated significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in synaptic clefts, enhancing mood regulation.

Case Study 2: Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM, highlighting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is structurally distinct from analogous piperazine derivatives due to its dual piperazine cores. Key comparisons include:

Compound Structural Features Key Differences
1-Methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine Dual N-methylpiperazine groups linked via phenylmethyl bridge Baseline structure for comparison
1-Methyl-4-(4-((methylthio)(phenyl)methyl)phenyl)piperazine (3d) Methylthio group replaces one piperazine Increased steric bulk and sulfur-mediated reactivity
RSe-1 and RSe-2 (selenium derivatives) Selenium atoms in alkyl chains Enhanced antioxidant potential and altered electronic properties
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride Benzoic acid substituent and hydrochloride salt Improved water solubility and ionic interactions
Sch-350634 (CCR5 antagonist) Pyridinyl and trifluoromethylphenyl groups Optimized for oral bioavailability and HIV-1 inhibition

Physicochemical Properties and Solubility

  • Target Compound : The dual piperazine structure allows protonation at physiological pH, enhancing solubility. The phenyl group contributes to moderate logP values (~2.5–3.0), balancing hydrophilicity and membrane permeability .
  • Benzoic Acid Derivatives : Salt formation (e.g., dihydrochloride) drastically improves solubility (>50 mg/mL in water) but may limit lipid bilayer diffusion .

Pharmacokinetic Considerations

  • Solubility-Enhancing Groups : Methylpiperazine units in compounds like Sch-350634 and the target molecule facilitate protonation, enhancing oral bioavailability (e.g., Sch-350634: >80% in primates) .
  • Metabolic Stability : The phenylmethyl bridge in the target compound may reduce CYP450-mediated oxidation compared to alkyl chains in RSe-1/RSe-2 .

Biological Activity

1-Methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine, often referred to as a piperazine derivative, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C_{18}H_{26}N_{4}
  • Molecular Weight : 306.43 g/mol
  • IUPAC Name : this compound

The piperazine ring is a common motif in many bioactive compounds, contributing to their ability to interact with various biological targets.

Research indicates that piperazine derivatives, including this compound, exhibit activity through several mechanisms:

  • Receptor Binding : Piperazine derivatives are known to bind to multiple receptor types, including serotonin receptors (5-HT), dopamine receptors (D2), and adrenergic receptors. This binding affinity is crucial for their pharmacological effects, particularly in neuropsychiatric disorders .
  • Antitumor Activity : Studies have shown that certain piperazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, they have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells, by disrupting cell cycle progression and promoting programmed cell death .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Its structural features allow it to penetrate microbial membranes effectively, leading to cell lysis and death .

Biological Activity Summary Table

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
NeuropharmacologicalModulates neurotransmitter systems

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives and tested their cytotoxicity against human cancer cell lines. The compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuropharmacological Effects

A study focused on the neuropharmacological profile of piperazine derivatives demonstrated that this compound effectively modulates serotonin receptor activity. This modulation was linked to anxiolytic effects in animal models, indicating its potential use in treating anxiety disorders .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine?

A multi-step synthesis is typically employed:

  • Step 1 : Formation of the piperazine intermediate via nucleophilic substitution between ethylenediamine and a dihaloalkane under basic conditions.
  • Step 2 : Functionalization of the intermediate with a fluorophenyl or methoxybenzyl group via reductive amination or coupling reactions.
  • Step 3 : Purification via crystallization or flash chromatography, with yields optimized by controlling solvent polarity and temperature .

Q. Key Reaction Parameters :

ParameterOptimal Range
Temperature0–25°C (for amine coupling)
SolventDichloromethane (DCM) or methanol
CatalystN,N-Diisopropylethylamine (DIPEA)
Yield50–92% (dependent on substituents)

Q. How should researchers characterize this compound’s purity and structure?

Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., aromatic protons at δ 7.00–7.32 ppm, piperazine CH2 at δ 2.47–3.82 ppm) .

Mass Spectrometry (MS) : Validate molecular weight (e.g., 326.4–365.3 g/mol) and fragmentation patterns .

Melting Point Analysis : Compare observed ranges (e.g., 81–82°C for crystalline derivatives) with literature values .

X-ray Crystallography : Resolve chair conformations of the piperazine ring (puckering amplitude Q = 0.568 Å) .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., during solvent evaporation) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -CF₃, -NO₂) improve receptor binding affinity by 30–50% in kinase inhibition assays .
    • Hydrophobic moieties (e.g., benzodioxolyl) enhance blood-brain barrier permeability in CNS-targeted studies .
  • Case Study : Derivatives with 4-hydroxyphenyl groups showed 88% yield and improved thermal stability (m.p. 155–165°C) .

Q. How should conflicting data on piperazine ring conformations be resolved?

Contradiction : X-ray crystallography (rigid chair conformation ) vs. NMR (dynamic ring inversion in solution ). Resolution Strategy :

Variable-Temperature NMR : Monitor coalescence temperatures to estimate energy barriers for ring inversion.

Molecular Dynamics Simulations : Model flexibility using software like Gaussian or AMBER .

Comparative Analysis : Cross-validate with IR spectroscopy (C-N stretching at 1,250 cm⁻¹) .

Q. What methodological gaps exist in current pharmacological studies?

Limitations :

  • Underexplored Targets : Limited data on GPCR or kinase selectivity (e.g., dopamine D3 vs. serotonin receptors) .
  • ADME/Tox Challenges : Poor solubility (logP >3.5) and cytochrome P450 interactions require formulation optimization .
    Future Directions :
  • High-Throughput Screening : Prioritize derivatives with IC₅₀ <1 µM in enzyme assays.
  • Metabolite Identification : Use LC-MS/MS to track degradation pathways .

Q. How can reaction yields be optimized for scale-up synthesis?

Optimization Strategies :

Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps .

Solvent Engineering : Replace DCM with cyclopentyl methyl ether (CPME) for greener synthesis .

Process Analytics : Implement PAT (Process Analytical Technology) to monitor intermediate purity in real-time .

Case Study : Substituting DIPEA with triethylamine increased yield from 50% to 75% in benzoyl chloride coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.